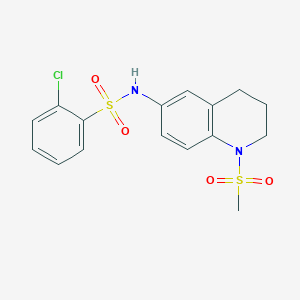

2-cloro-N-(1-(metilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

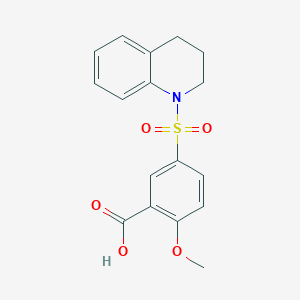

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis: Los investigadores han sintetizado nuevas arila tiazolonas–bencenosulfonamidas, incluido nuestro compuesto de interés . Estos derivados fueron diseñados para inhibir CA IX.

Potencial Antimicrobiano

Si bien el enfoque principal ha sido la investigación del cáncer, también existe interés en explorar las propiedades antimicrobianas del compuesto. Se necesitan estudios adicionales para dilucidar sus efectos sobre el crecimiento bacteriano y los mecanismos específicos.

En resumen, este compuesto multifacético tiene una gran promesa como agente anticancerígeno, particularmente debido a su actividad inhibitoria de CA IX. Además, su potencial antimicrobiano merece una investigación adicional. Los investigadores continúan explorando sus aplicaciones y mecanismos, lo que lo convierte en un área de estudio emocionante .

Para obtener información más detallada, puede consultar el artículo de investigación original aquí.

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide acts by inhibiting the activity of CA IX . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects several biochemical pathways. Primarily, it disrupts the carbon dioxide hydration reaction , which is crucial for maintaining pH balance within cells . This disruption can lead to an unfavorable environment for tumor cell survival and proliferation .

Result of Action

The inhibition of CA IX by 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide leads to significant anti-proliferative activity against certain cancer cell lines . For example, it has shown significant inhibitory effects against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . In addition, it has been observed to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action, efficacy, and stability of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can impact the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as temperature, presence of other drugs or substances, and the specific characteristics of the tumor tissue can also influence the action of the compound.

Análisis Bioquímico

Biochemical Properties

2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. The interaction with acetolactate synthase inhibits its activity, leading to a disruption in the synthesis of essential amino acids such as valine and isoleucine

Cellular Effects

The effects of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in amino acid biosynthesis, leading to a reduction in the availability of essential amino acids. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetolactate synthase can lead to a decrease in the levels of valine and isoleucine, which are critical for protein synthesis and cellular growth . Furthermore, the compound may induce changes in gene expression related to stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves the inhibition of acetolactate synthase through binding interactions. The compound binds to the active site of the enzyme, preventing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids . This binding interaction is crucial for the compound’s inhibitory effect, leading to a disruption in the metabolic pathways that rely on acetolactate synthase. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can change over time. The stability and degradation of the compound are influenced by factors such as pH, temperature, and the presence of microorganisms . In acidic and alkaline soils, the compound undergoes degradation through microbial breakdown and chemical hydrolysis. The rate of degradation is higher in acidic conditions and slows down at lower temperatures . Long-term exposure to the compound can lead to persistent inhibition of acetolactate synthase, resulting in sustained effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of acetolactate synthase without causing significant toxicity . At higher doses, the compound can induce toxic effects, including disruption of cellular metabolism and potential damage to tissues. Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable inhibitory effect on the target enzyme. Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is involved in metabolic pathways related to amino acid biosynthesis. The compound inhibits acetolactate synthase, which is a key enzyme in the pathway for the synthesis of branched-chain amino acids This inhibition affects the metabolic flux and levels of metabolites such as valine and isoleucine

Transport and Distribution

The transport and distribution of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its affinity for binding proteins and other biomolecules. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it can interact with acetolactate synthase and other enzymes involved in amino acid biosynthesis. Additionally, the compound may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Propiedades

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGSNBGGFHOUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)

![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)

![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)